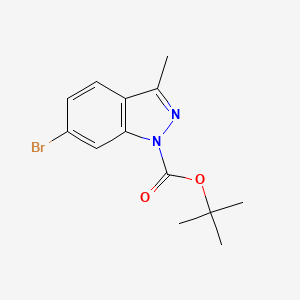

tert-Butyl 6-bromo-3-methyl-1H-indazole-1-carboxylate

Descripción

Propiedades

IUPAC Name |

tert-butyl 6-bromo-3-methylindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O2/c1-8-10-6-5-9(14)7-11(10)16(15-8)12(17)18-13(2,3)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMNJVQBQTDQWOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=CC(=C2)Br)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Step 1: Synthesis of 6-Bromo-3-methyl-1H-indazole Core

Starting from a suitably substituted benzene derivative, such as 6-bromo-2-fluorobenzonitrile, the indazole ring is constructed by reaction with hydrazine hydrate. The reaction proceeds via nucleophilic substitution and ring closure under heating conditions:

- Reagents: 6-bromo-2-fluorobenzonitrile, hydrazine hydrate (99%)

- Solvent: Ethanol

- Conditions: Sealed tube, 343 K for 4 hours

- Outcome: Formation of 6-bromo-3-methyl-1H-indazole intermediate (or closely related analogues)

This step is monitored by thin-layer chromatography (TLC) and followed by purification through recrystallization to obtain a solid intermediate with high purity and yield (~90%).

Step 2: Introduction of the Methyl Group at the 3-Position

Methylation at the 3-position of the indazole ring can be achieved through selective alkylation methods, often involving:

- Use of methylating agents such as methyl iodide or dimethyl sulfate.

- Base catalysis to promote nucleophilic substitution at the 3-position.

- Careful control of reaction temperature and stoichiometry to avoid over-alkylation.

This step is crucial to obtain the 3-methyl substitution without affecting other positions on the indazole ring.

Step 3: Boc Protection of the Indazole Nitrogen (N1)

The final step involves protecting the indazole nitrogen with a tert-butyl carbamate group to form the this compound:

- Reagents: Boc anhydride (di-tert-butyl dicarbonate), 4-dimethylaminopyridine (DMAP) as catalyst

- Solvent: Dichloromethane (DCM)

- Conditions: Cooling to 273 K initially, then stirring at room temperature for 15 hours

- Workup: Washing with water and brine, drying over anhydrous sodium sulfate, and purification by column chromatography (silica gel, 20–30% ethyl acetate in hexane)

- Yield: Approximately 62%, with product crystallizing as transparent crystals after 2 days

This Boc protection step is selective for the ring nitrogen, confirmed by crystallographic studies.

Characterization and Purity Assessment

The purity and structure of the synthesized compound are confirmed by:

- X-ray crystallography: Reveals the planar nature of the fused pyrazole and benzene rings and confirms Boc protection at the ring nitrogen.

- Melting point: Around 389 K for the Boc-protected compound.

- Spectroscopic methods: NMR, IR, and mass spectrometry to verify substitution patterns and molecular weight.

- TLC and column chromatography: For monitoring reaction progress and purifying the product.

Preparation Data Summary Table

| Step | Starting Material / Reagent | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 6-Bromo-2-fluorobenzonitrile + Hydrazine hydrate | Ethanol, 343 K, 4 h, sealed tube | 6-Bromo-3-methyl-1H-indazole intermediate | ~90 | Monitored by TLC, recrystallization |

| 2 | Indazole intermediate + methylating agent | Base catalysis, controlled temp | 3-Methyl substituted indazole | Variable | Selective methylation required |

| 3 | 3-Methyl indazole + Boc anhydride + DMAP | DCM, 273 K to RT, 15 h | This compound | ~62 | Purified by chromatography, crystallizes |

Research Findings and Notes

- The Boc protection is highly selective for the ring nitrogen (N1), as confirmed by crystallographic data showing no protection at other nitrogen sites.

- The fused pyrazole and benzene rings exhibit near coplanarity, which is important for the compound’s stability and potential biological activity.

- Reaction conditions such as temperature and solvent choice are critical for optimizing yield and purity.

- The use of DMAP as a catalyst in the Boc protection step significantly enhances reaction efficiency.

- Purification by silica gel chromatography with ethyl acetate/hexane mixtures is effective for isolating the target compound.

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl 6-bromo-3-methyl-1H-indazole-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 3-methyl-1H-indazole-1-carboxylate.

Oxidation Reactions: Oxidation of the methyl group at the 3rd position can lead to the formation of carboxylic acid derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Substitution: Formation of 6-substituted indazole derivatives.

Reduction: Formation of 3-methyl-1H-indazole-1-carboxylate.

Oxidation: Formation of 3-carboxy-1H-indazole-1-carboxylate.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

TBMICA serves as a crucial building block in the synthesis of various indazole derivatives, which are being explored for their potential therapeutic effects. Its structural modifications can lead to compounds with enhanced biological activity against several diseases.

Key Therapeutic Areas :

- Anticancer Agents : Indazole derivatives have shown promise in targeting cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Activity : Some derivatives exhibit effectiveness against bacterial and fungal infections.

Biological Studies

Research has demonstrated TBMICA's role in modulating biological pathways, making it a valuable tool in pharmacological studies.

Mechanisms of Action :

- Enzyme Inhibition : TBMICA inhibits specific enzymes involved in drug metabolism, such as CYP1A2, which can influence pharmacokinetics and drug interactions.

- Cell Signaling Modulation : It affects pathways like MAPK/ERK, impacting cellular proliferation and differentiation.

Data Tables

In Vitro Studies

A study conducted on 4T1 breast cancer cells demonstrated that TBMICA treatment resulted in:

- A dose-dependent increase in apoptosis.

- Significant changes in protein expression related to survival pathways.

Flow cytometry assays indicated effective induction of cell death at concentrations as low as .

In Vivo Studies

Animal model experiments revealed:

- Reduced tumor volumes in treated groups compared to controls.

- Immunohistochemical analyses showed alterations in tumor markers associated with proliferation (Ki67) and apoptosis (cleaved caspase-3), supporting TBMICA's potential as an anticancer agent.

Mecanismo De Acción

The mechanism of action of tert-Butyl 6-bromo-3-methyl-1H-indazole-1-carboxylate involves its interaction with specific molecular targets such as enzymes, receptors, and proteins. The bromine atom and tert-butyl ester group play crucial roles in modulating the compound’s binding affinity and selectivity. The compound can inhibit or activate biological pathways by forming covalent or non-covalent interactions with its targets, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Ring-Type Variations

(a) tert-Butyl 6-bromo-3-formyl-1H-indole-1-carboxylate (C₁₄H₁₄BrNO₃; MW: 324.17 g/mol)

- Key Differences :

- Ring system : Indole (one nitrogen) vs. indazole (two nitrogens).

- Position 3 substituent : Formyl (CHO) vs. methyl (CH₃).

- Impact :

(b) tert-Butyl 5-bromo-1H-indole-1-carboxylate (C₁₃H₁₄BrNO₂; MW: 308.16 g/mol)

- Key Differences :

- Bromine position : Position 5 vs. 6.

- Ring system : Indole vs. indazole.

- Indole’s lower nitrogen content decreases polarity compared to indazole derivatives .

Functional Group Variations

(a) tert-Butyl 6-bromo-1H-indazole-1-carboxylate (C₁₂H₁₃BrN₂O₂; MW: 297.15 g/mol)

- Key Difference : Lacks the methyl group at position 3.

- Impact :

(b) tert-Butyl 3-amino-1H-indazole-1-carboxylate (C₁₂H₁₅N₃O₂; MW: 241.27 g/mol)

- Key Differences: Position 3 substituent: Amino (NH₂) vs. methyl. Bromine absence: Limits utility in cross-coupling reactions.

- Impact: The amino group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents (e.g., water solubility ~15 mg/L vs. <5 mg/L for methyl analog). Suitable for amide bond formation or as a directing group in metal-catalyzed reactions .

Ester Group Variations

(a) Ethyl 6-bromo-1H-indole-3-carboxylate (C₁₁H₁₀BrNO₂; MW: 276.11 g/mol)

Data Table: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | MW (g/mol) | Substituents (Position) | logP | Key Applications |

|---|---|---|---|---|---|

| tert-Butyl 6-bromo-3-methyl-1H-indazole-1-carboxylate | C₁₃H₁₅BrN₂O₂ | 311.18 | Br (6), CH₃ (3) | ~2.8 | Pharmaceutical intermediates |

| tert-Butyl 6-bromo-3-formyl-1H-indole-1-carboxylate | C₁₄H₁₄BrNO₃ | 324.17 | Br (6), CHO (3) | ~2.5 | Nucleophilic reactions |

| tert-Butyl 5-bromo-1H-indole-1-carboxylate | C₁₃H₁₄BrNO₂ | 308.16 | Br (5) | ~2.7 | Cross-coupling reactions |

| tert-Butyl 6-bromo-1H-indazole-1-carboxylate | C₁₂H₁₃BrN₂O₂ | 297.15 | Br (6) | ~2.1 | Suzuki-Miyaura couplings |

| Ethyl 6-bromo-1H-indole-3-carboxylate | C₁₁H₁₀BrNO₂ | 276.11 | Br (6), COOEt (3) | ~3.0 | Hydrolysis studies |

Actividad Biológica

tert-Butyl 6-bromo-3-methyl-1H-indazole-1-carboxylate is a synthetic compound belonging to the indazole family, known for its diverse biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H13BrN2O2

- Molecular Weight : 283.14 g/mol

- IUPAC Name : this compound

This compound features a bromine atom, which is significant for its biological interactions, and a tert-butyl group that enhances its lipophilicity.

Research indicates that this compound exhibits anti-cancer properties through several mechanisms:

- Induction of Apoptosis : The compound has been shown to promote apoptosis in cancer cells by modulating the expression of key proteins involved in cell survival. For instance, it decreases levels of the anti-apoptotic protein Bcl-2 while increasing pro-apoptotic markers such as Bax and cleaved caspase-3 .

- Inhibition of Cell Proliferation : In vitro studies have demonstrated that treatment with this compound significantly reduces cell proliferation rates in various cancer cell lines. The IC50 values for different cell lines indicate potent anti-proliferative effects .

- Impact on Mitochondrial Function : The compound affects mitochondrial membrane potential (ΔΨm), leading to increased reactive oxygen species (ROS) production, which is associated with the induction of apoptosis .

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of this compound:

Table 1: Summary of Biological Activities

In Vivo Studies

In vivo experiments using mouse models have shown that administration of this compound leads to significant tumor reduction without notable side effects. For example, BALB/c mice injected with 4T1 cells treated with this compound exhibited reduced tumor volumes compared to control groups .

Q & A

Q. Q1. What are the standard synthetic protocols for preparing tert-butyl 6-bromo-3-methyl-1H-indazole-1-carboxylate?

The compound is typically synthesized via a Boc-protection strategy. A modified procedure involves reacting 6-bromo-3-methyl-1H-indazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst like DMAP (4-dimethylaminopyridine) in acetonitrile (MeCN) at room temperature . The reaction is monitored by TLC, and purification is achieved via flash column chromatography using gradients of ethyl acetate/hexanes. Yield optimization (~95%) is reported under these conditions .

Q. Q2. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm regioselectivity of the Boc group and bromine/methyl substitution. For example, tert-butyl carbons resonate at δ ~26–30 ppm in ¹³C NMR, while aromatic protons show splitting patterns dependent on substituent positions .

- HPLC-MS : To verify purity and molecular ion peaks (e.g., [M+H]⁺ for MW 325.2 g/mol).

- IR Spectroscopy : To detect carbonyl stretches (~1740 cm⁻¹ for the Boc group) .

Advanced Synthetic Challenges

Q. Q3. How can researchers address low yields or side products during Boc protection of 6-bromo-3-methyl-1H-indazole?

Common issues arise from incomplete Boc activation or competing N-alkylation. Methodological solutions include:

- Catalyst Optimization : Increasing DMAP loading (e.g., 10 mol%) to enhance reaction efficiency.

- Solvent Screening : Polar aprotic solvents like THF or DMF may improve solubility of indazole derivatives.

- Temperature Control : Mild heating (30–40°C) can accelerate reactivity without decomposition .

Q. Q4. What strategies resolve overlapping NMR signals in tert-butyl-protected indazoles?

For complex splitting patterns:

- Use 2D NMR (HSQC, HMBC) to assign quaternary carbons and coupling networks.

- Employ deuterated solvents (CDCl₃ or DMSO-d₆) to enhance signal resolution .

- Compare with literature data for analogous structures (e.g., tert-butyl 5-bromoindazole derivatives ).

Data Interpretation and Contradictions

Q. Q5. How should researchers interpret conflicting ¹³C NMR data for tert-butyl groups in related compounds?

Observed discrepancies (e.g., δ 26–30 ppm vs. δ 52.5 ppm in some cases) may arise from:

- Solvent Effects : Polar solvents can deshield tert-butyl carbons.

- Crystal Packing : Solid-state interactions in X-ray structures may distort electronic environments .

- Dynamic Effects : Rotameric equilibria of the Boc group can split signals in variable-temperature NMR .

Q. Q6. Why might HPLC analysis show multiple peaks despite high NMR purity?

This indicates residual regioisomers or degradation products. Solutions include:

- Optimized Chromatography : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients.

- Stability Testing : Assess compound integrity under storage conditions (e.g., light, moisture) .

Applications in Medicinal Chemistry

Q. Q7. What role does the bromine substituent play in downstream reactions?

The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amino groups. Its position (C6) minimizes steric hindrance from the methyl group (C3), enabling efficient Pd-catalyzed transformations .

Q. Q8. How does the Boc group influence the compound’s reactivity in heterocyclic functionalization?

The Boc group:

- Stabilizes the Indazole Core : Reduces N-H acidity, preventing unwanted deprotonation.

- Facilitates Deprotection : Acidic conditions (TFA/DCM) cleanly remove the Boc group for subsequent N-functionalization .

Methodological Best Practices

Q. Q9. What precautions are essential when handling this compound?

- Moisture Sensitivity : Store under inert gas (N₂/Ar) at −20°C.

- Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation .

- Waste Disposal : Neutralize acidic deprotection waste before disposal.

Q. Q10. How can computational modeling aid in rational design using this scaffold?

- Docking Studies : Predict binding affinities for kinase inhibitors or enzyme targets.

- DFT Calculations : Optimize reaction pathways for bromine substitution or Boc removal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.